molecular formula C10H11ClN2 B587004 Quinolin-8-ylmethanamine dihydrochloride CAS No. 18004-63-2

Quinolin-8-ylmethanamine dihydrochloride

Cat. No.: B587004
CAS No.: 18004-63-2
M. Wt: 194.66 g/mol
InChI Key: BFMBFIOWYGKDKZ-UHFFFAOYSA-N
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Description

Quinolin-8-ylmethanamine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of quinoline, a heterocyclic aromatic compound widely used in the synthesis of various drugs. The molecular formula of this compound is C10H12Cl2N2, and it has a molecular weight of 231.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-ylmethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is a heterocyclic aromatic compound.

    Functionalization: The quinoline undergoes functionalization to introduce the methanamine group at the 8-position. This can be achieved through various methods, including the use of reagents such as formaldehyde and ammonium chloride.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the quinolin-8-ylmethanamine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-ylmethanone.

    Reduction: Reduction reactions can convert it to quinolin-8-ylmethanol.

    Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinolin-8-ylmethanone

    Reduction: Quinolin-8-ylmethanol

    Substitution: Various quinolin-8-ylmethanamine derivatives depending on the substituent introduced

Scientific Research Applications

Quinolin-8-ylmethanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Quinolin-8-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-ylmethanamine
  • Quinoxaline
  • Quinoline-8-amine

Comparison

Quinolin-8-ylmethanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its base form, Quinolin-8-ylmethanamine. Additionally, its specific functionalization at the 8-position of the quinoline ring distinguishes it from other quinoline derivatives, such as quinoxaline and quinoline-8-amine, which have different substitution patterns and properties .

Properties

CAS No.

18004-63-2

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

quinolin-8-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7,11H2;1H

InChI Key

BFMBFIOWYGKDKZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl

Canonical SMILES

C1=CC2=C(C(=C1)CN)N=CC=C2.Cl

Synonyms

8-(Aminomethyl)quinoline Dihydrochloride;  [(Quinolin-8-yl)methyl]amine Dihydrochloride

Origin of Product

United States

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